1-(1-Bromovinyl)-3,5-dimethylbenzene
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Overview
Description
1-(1-Bromovinyl)-3,5-dimethylbenzene is an organic compound characterized by a bromovinyl group attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethylstyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromovinyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in the reaction with Grignard reagents to form new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding alkene or alkane derivatives.
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium compounds, and palladium-catalyzed cross-coupling reactions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substitution reactions typically yield new substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alkenes or alkanes.
Scientific Research Applications
1-(1-Bromovinyl)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromovinyl)-3,5-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromovinyl group is particularly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets through these reactive sites, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
1-(1-Bromovinyl)-4-methylbenzene: Similar structure but with a single methyl group at the 4 position.
1-(1-Bromovinyl)-2,4,6-trimethylbenzene: Contains three methyl groups at the 2, 4, and 6 positions.
1-(1-Bromovinyl)-benzene: Lacks the methyl groups, providing a simpler structure.
Uniqueness: 1-(1-Bromovinyl)-3,5-dimethylbenzene is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11Br |
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Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,3H2,1-2H3 |
InChI Key |
FZJDSTIMBTXHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=C)Br)C |
Origin of Product |
United States |
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